1-(2,3-dimethylphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
1-(2,3-Dimethylphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 922106-51-2) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,3-dimethylphenyl group at position 1 and a pyridin-2-ylmethyl thioether at position 4. Its molecular formula is C₁₉H₁₇N₅OS, with a molecular weight of 363.4 g/mol .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-6-(pyridin-2-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-12-6-5-8-16(13(12)2)24-17-15(10-21-24)18(25)23-19(22-17)26-11-14-7-3-4-9-20-14/h3-10H,11H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIAPXIPDAMZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-dimethylphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core with specific substitutions that influence its biological activity.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines are well-known for their anticancer properties primarily through the inhibition of protein kinases. Recent studies have shown that compounds within this class can effectively inhibit various eukaryotic kinases involved in cancer progression.
Case Study: Inhibition of Bcr-Abl Kinase
A representative compound from the pyrazolo[3,4-d]pyrimidine series demonstrated significant in vivo anticancer activity by blocking the Bcr-Abl T315I mutant kinase. In a study involving mice models, treatment with this compound resulted in a 50% reduction in tumor volumes compared to controls .
Antimicrobial Activity
In addition to anticancer effects, the compound exhibits promising antimicrobial properties. Recent research has explored its efficacy against various bacterial strains.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that:
- Dose-Dependent Inhibition : At concentrations of 50, 100, and 200 µg/mL, the compound significantly inhibited bacterial growth.
- Complete Inhibition : At 200 µg/mL, nearly complete inhibition of S. aureus was observed .
The mechanism by which this compound exerts its antibacterial effects appears to involve interference with bacterial protein synthesis and DNA replication processes. The structural modifications present in the compound enhance its interaction with bacterial enzymes, leading to effective growth inhibition.
Comparative Biological Activity Table
| Biological Activity | Target Organism | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Anticancer | Bcr-Abl T315I Kinase | N/A | 50% reduction in tumor volume |
| Antibacterial | Staphylococcus aureus | 200 | Nearly complete growth inhibition |
| Antibacterial | Escherichia coli | 200 | Significant growth inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Physical Properties Comparison
Key Structural and Functional Insights
Substituent Effects on Lipophilicity and Bioavailability
- The 2,3-dimethylphenyl group in the target compound enhances lipophilicity compared to polar substituents like methoxy (e.g., C₁₈H₁₅N₅O₂S in ). This may improve membrane permeability but reduce solubility.
- Chlorinated derivatives (e.g., SI388) exhibit higher molecular weights and melting points due to increased van der Waals interactions and halogen bonding .
This contrasts with alkylthio (e.g., methylthio in SI388) or morpholinoethylthio groups (e.g., compound 78g), which offer different electronic and steric profiles . Morpholinoethylthio substituents (as in 78g) improve water solubility due to the morpholine ring’s polarity, a feature absent in the target compound .
Biological Activity Correlations SI388 (2a) demonstrates Src kinase inhibitory activity (IC₅₀ = 0.42 µM), attributed to its chloro and methylthio substituents . The target compound’s pyridinyl thioether may similarly target kinases but with altered selectivity. Compound 78g (morpholinoethylthio) shows reduced cytotoxicity in normal cells compared to cancer cells, suggesting substituent-dependent selectivity .
Synthetic Pathways
- The target compound’s synthesis likely parallels methods for analogs, such as nucleophilic substitution of thiols with halides (e.g., phenacyl chloride reactions in ) or cyclization using polyphosphoric acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
